molecular formula C8H15O4P B016880 4-(Diethylphosphono)-2-butenal CAS No. 110905-37-8

4-(Diethylphosphono)-2-butenal

Cat. No. B016880
CAS RN: 110905-37-8
M. Wt: 206.18 g/mol
InChI Key: IIVXNWZBMVVKJU-AATRIKPKSA-N
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Description

4-(Diethylphosphono)-2-butenal, commonly known as DEPB, is a chemical compound with a molecular formula C8H15O3P. It is a versatile intermediate in organic synthesis, and its unique structure and properties have attracted the attention of scientists in various fields.

Scientific Research Applications

  • Pharmaceutical Formulations : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, is used to identify biologically important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti et al., 1990).

  • Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, is utilized in synthesizing alkynes, like (4-methoxyphenyl)ethyne, by serving as an intermediate (Marinetti & Savignac, 2003).

  • Total Synthesis of Fuligorubin : Compounds like t-butyl-4-diethylphosphono-3-oxobutanthioate are used in the total synthesis of complex organic molecules like fuligorubin (Ley et al., 1992).

  • Anti-Breast Cancer Activity : Novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates exhibit promising anti-breast cancer activity and antioxidant activity, indicating potential use in breast cancer therapy (Prasad et al., 2013).

  • Solid-Phase Synthesis of SH2-Binding Peptides : The efficient removal of ethyl groups on 4-[(diethylphosphono)difluoromethyl]-D,L-phenylalanine residues enables the solid-phase synthesis of SH2-binding peptides (Otaka et al., 1993).

  • Synthesis of Macrolides : T-butyl 4-diethylphosphono-3-oxobutanethioate is used to synthesize (E)-4-alkenyl-3-oxoesters and macrolides via the Wadsworth-Emmons reaction with aldehydes (Ley & Woodward, 1987).

  • Synthesis of 4-Aryl-Substituted 2(5H)-Furanones : An efficient route for the synthesis of 4-aryl-substituted 2(5H)-furanones involves reacting diethylphosphono acetic acid and phenacyl bromides, followed by intramolecular Horner-Emmons reactions (Thombare et al., 2009).

  • Anti-Organophosphate Pesticide Antibody Production : Phosphonic acid can be used as a generic hapten in the production of broad specificity anti-organophosphate pesticide antibodies, useful in anti-organophosphate pesticide vaccine development (Alcocer et al., 2000).

properties

IUPAC Name

(E)-4-diethoxyphosphorylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVXNWZBMVVKJU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-diethoxyphosphorylbut-2-enal

CAS RN

110905-37-8
Record name 4-(Diethylphosphono)-2-butenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110905378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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